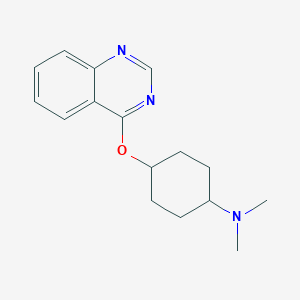

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine typically involves the reaction of quinazoline derivatives with cyclohexanamine. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is carried out under reflux conditions, typically at temperatures around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: Reduced quinazoline derivatives

Substitution: Substituted quinazoline derivatives

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . The compound achieves this by binding to the quorum sensing transcriptional regulator PqsR, disrupting the signaling pathway and preventing the expression of virulence factors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide

- N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide

Uniqueness

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine stands out due to its unique cyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a compound belonging to the quinazoline class, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and potential applications in medicine.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a cyclohexane moiety linked to a quinazolin-4-yloxy group, enhances its pharmacological profile and interaction with various biological targets.

Target Interaction

This compound primarily interacts with bacterial quorum sensing systems. This interaction inhibits biofilm formation, a critical factor in bacterial virulence, without significantly affecting bacterial growth.

Biochemical Pathways

The compound's action on quorum sensing pathways suggests it may serve as a lead compound for developing new antimicrobial agents. By disrupting these pathways, the compound can reduce the virulence of pathogenic bacteria.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, similar compounds have shown significant inhibitory effects on various cancer cell lines. Preliminary studies suggest that this compound may also possess such activity, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory and Analgesic Effects

The potential anti-inflammatory and analgesic properties of this compound are supported by studies on related quinazoline derivatives. These compounds have been shown to inhibit inflammatory pathways and pain signaling mechanisms, suggesting that this compound could have similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinazoline derivatives is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzylquinazolin-4-amine | Benzyl group instead of cyclohexane | Anticancer activity |

| 6-(4-fluorophenyl)-N,N-dimethylquinazolin | Fluorinated phenyl group | Potential kinase inhibitor |

| 8-Methoxy-N-(1R)-1-(5-methylpyridazin-3-yl)ethylquinazoline | Methoxy group enhancing solubility | Antimicrobial properties |

This table highlights the diversity within the quinazoline class while emphasizing the distinct cyclohexane moiety present in this compound, which may influence its pharmacokinetic properties and biological effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of quinazoline derivatives:

- Anticancer Screening : In vitro studies demonstrated that certain quinazoline derivatives exhibited over 60% inhibition of tumor cell growth across various cell lines, indicating strong anticancer potential .

- Antimicrobial Activity : Quinazoline compounds have been tested against multiple bacterial strains, showing significant reductions in biofilm formation and virulence factor expression, supporting their use as antimicrobial agents .

- Inflammatory Response : Compounds similar to this compound have been shown to modulate inflammatory pathways effectively, offering insights into their potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWTRGALRUDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.